

3-Formamido-4-methylpentanoic Acid: Structural Characterization and Synthetic Utility

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Compound of Interest

Compound Name: 3-Formamido-4-methylpentanoic acid
Cat. No.: B13339860

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Executive Summary

3-Formamido-4-methylpentanoic acid (CAS: 1341482-31-2) is a non-proteinogenic

-amino acid derivative.^{[1][2][3][4]} Structurally, it is the

-formylated analog of

-leucine (3-amino-4-methylpentanoic acid).^[1] This compound represents a critical building block in the synthesis of peptidomimetics—specifically

-peptides designed to resist proteolytic degradation—and serves as a transition-state mimic in the development of metalloprotease inhibitors.^[1]

Its significance lies in two core properties:

- The

-Amino Backbone: Provides metabolic stability and unique secondary structures (helices/sheets) distinct from

-peptides.[1]

- The

-Formyl Moiety: Acts as a bioisostere for transition states in enzymatic hydrolysis or as a specific ligand for formyl peptide receptors (FPRs) involved in immunological chemotaxis.[1]

Chemical Identity & Physicochemical Properties[1] [5][6][7][8][9][10]

Nomenclature and Identification

The compound is formally derived from the homologation of Valine or the isomerization of Leucine.[1]

Parameter	Data
IUPAC Name	3-Formamido-4-methylpentanoic acid
Common Synonyms	-Formyl- -leucine; -Formyl-3-amino-4-methylpentanoic acid
CAS Number	1341482-31-2 (Racemic); 1604427-90-8 ((3S)-isomer)
Molecular Formula	C H NO
Molecular Weight	159.18 g/mol
SMILES	<chem>CC(C)C(NC=O)CC(=O)O</chem>

Structural Isomerism

The compound exhibits two forms of isomerism critical for analytical characterization:

- Stereoisomerism: The C3 carbon is chiral.[1] The (3S) isomer is derived from L-Valine via Arndt-Eistert homologation, while the (3R) isomer is the product of human leucine 2,3-aminomutase.[1]
- Amide Rotamerism: The -formyl group exhibits restricted rotation around the C-N bond, existing as an equilibrium of cis (E) and trans (Z) rotamers.[1] This is observable in NMR spectra as split peaks (approx. 80:20 ratio in DMSO-
).[1]

Physicochemical Profile[1]

- Physical State: White to off-white crystalline solid.[1]
- Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water; insoluble in non-polar solvents (Hexane).[1]
- pKa (Calculated): Carboxyl group: ~4.8.[1]
- LogP: ~0.9 (Moderate lipophilicity due to the isobutyl side chain).[1]

Synthetic Methodologies

The synthesis of **3-Formamido-4-methylpentanoic acid** generally follows a two-stage workflow: construction of the

-amino acid backbone followed by

-formylation.

Synthesis Workflow (Arndt-Eistert Homologation)

The most robust route to the enantiopure backbone is the Arndt-Eistert homologation of

-protected L-Valine.[1] This method inserts a methylene group (-CH

-) adjacent to the carbonyl, converting the

-amino acid to a

-amino acid with retention of configuration.[1]

Protocol Steps:

- Activation: React

-Boc-L-Valine with isobutyl chloroformate to form the mixed anhydride.

- Diazotization: Treat with diazomethane to generate the

-diazoketone.[1]

- Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of water/dioxane yields

-Boc-

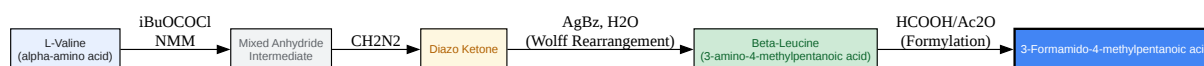
-leucine.[1]

- Deprotection: Removal of the Boc group (TFA/DCM).[1]

- Formylation: Reaction of the free

-amino acid with a formylating agent (e.g., acetic formic anhydride or ethyl formate).[1]

Visualization of Synthetic Pathway



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Figure 1: Synthetic route from L-Valine to **3-Formamido-4-methylpentanoic acid** via Arndt-Eistert homologation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Researchers must be aware of the rotameric splitting induced by the formyl group.^[1]

- ¹H NMR (DMSO-):
 - Formyl Proton (-CHO): Distinct singlets at 8.0 ppm (major rotamer) and 7.8 ppm (minor rotamer).^[1]
 - Amide Proton (-NH): Broad doublets around 8.2 ppm.^[1]
 - Backbone: The diastereotopic protons at C2 appear as multiplets due to the adjacent chiral center at C3.^[1]

Mass Spectrometry^[1]

- Method: LC-MS (ESI).^[1]
- Observed Ion: [M+H]
= 160.2 m/z; [M-H]
= 158.2 m/z.^[1]
- Fragmentation: Loss of CO (28 Da) from the formyl group is a common fragmentation pathway in MS/MS.^[1]

Biological & Pharmaceutical Applications^{[1][10]} Peptidomimetics and Protease Resistance

Incorporation of **3-Formamido-4-methylpentanoic acid** into peptide chains creates -peptides.^[1] Unlike natural

-peptides, these backbones are not recognized by standard proteolytic enzymes (peptidases), significantly extending the half-life of therapeutic candidates in plasma.[1]

Enzyme Inhibition (Aminopeptidases)

The compound serves as a structural analog to the transition state of leucine-derived substrates.[1]

- Mechanism: The

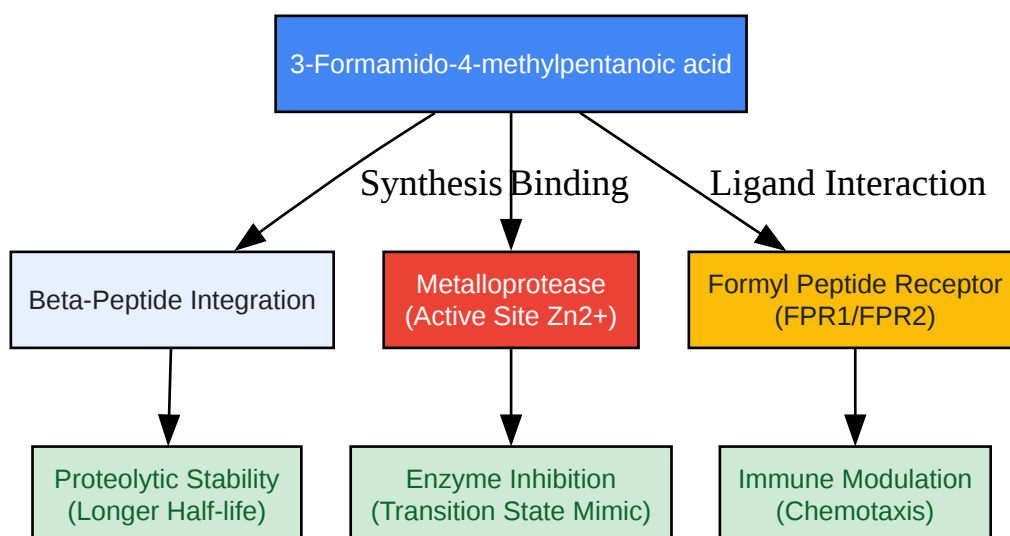
-formyl group can coordinate with the active site zinc ion in metalloproteases (e.g., Leucine Aminopeptidase), while the isobutyl side chain occupies the hydrophobic S1 pocket.[1]

- Relevance: Derivatives of this scaffold are investigated as inhibitors for Bestatin-sensitive aminopeptidases, which are targets in cancer immunotherapy and pain management.[1]

Bacterial Chemotaxis

-formylated peptides are hallmark signatures of bacterial protein synthesis.[1] Receptors on mammalian neutrophils (FPR1, FPR2) detect these motifs to initiate immune responses.[1] **3-Formamido-4-methylpentanoic acid** derivatives can act as agonists or antagonists at these receptors, modulating inflammation.[1]

Biological Signaling Pathway



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Figure 2: Pharmacological interactions and downstream effects of the compound.

Experimental Protocol: Formylation of -Leucine

Objective: Synthesis of **3-Formamido-4-methylpentanoic acid** from 3-amino-4-methylpentanoic acid.

Reagents:

- 3-Amino-4-methylpentanoic acid (1.0 eq)
- Acetic Anhydride (2.5 eq)[1]
- Formic Acid (98%, 3.0 eq)[1]
- THF (Anhydrous)[1]

Procedure:

- Preparation of Mixed Anhydride: In a dry flask, cool Acetic Anhydride (2.5 eq) to 0°C. Dropwise add Formic Acid (3.0 eq). Stir at 55°C for 2 hours to generate acetic formic anhydride in situ. Cool back to room temperature.
- Reaction: Dissolve 3-Amino-4-methylpentanoic acid in anhydrous THF. Add the prepared acetic formic anhydride solution dropwise.
- Incubation: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (stain with ninhydrin; disappearance of free amine).[1]
- Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with 1N HCl (to remove unreacted amine) and Brine.
- Purification: Dry the organic layer over Na

SO

, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the target formamido acid.[1]

References

- PubChem. (n.d.).^{[1][5]} **3-Formamido-4-methylpentanoic acid**.^{[1][2][3][4][6]} National Library of Medicine.^[1] Retrieved from [\[Link\]](#)^[1]
- FooDB. (n.d.). 4-Methylpentanoic acid derivatives. Retrieved from [\[Link\]](#)^[1]

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Sources

- 1. (R)-3-Amino-4-methylpentanoic acid | 75992-50-6 [[sigmaaldrich.com](#)]
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